Tapentadol-d5 hydrochloride is a deuterated form of tapentadol, a synthetic opioid analgesic primarily used for managing moderate to severe pain. Tapentadol functions as a dual-action medication, providing both opioid and non-opioid analgesic effects, making it effective in various pain management contexts. The hydrochloride salt form enhances its solubility and stability, which is crucial for pharmaceutical applications. Tapentadol-d5 hydrochloride is utilized in research settings, particularly in pharmacokinetic studies, due to its labeled isotopic composition that allows for precise tracking in biological systems.
Tapentadol was first approved by the U.S. Food and Drug Administration in 2008 under the brand name Nucynta. It belongs to the class of medications known as opioid analgesics and is categorized as a Schedule II controlled substance due to its potential for abuse and dependence. Tapentadol-d5 hydrochloride is classified as a deuterated compound, which means that it contains deuterium (a stable isotope of hydrogen) in place of some hydrogen atoms, enhancing its stability and allowing for more accurate analytical measurements.
The synthesis of tapentadol-d5 hydrochloride can be achieved through several methods, primarily involving the modification of the standard tapentadol synthesis pathways. One common approach utilizes 1-dimethylamino-2-methyl-3-pentanone as a starting material. The synthesis involves several key steps:
This method is advantageous due to the availability of raw materials and fewer synthetic steps, which reduces costs while maintaining high purity levels above 99% .
The molecular formula for tapentadol-d5 hydrochloride is , where represents deuterium atoms replacing hydrogen atoms in the structure of tapentadol. The compound features a central carbon skeleton typical of opioids, with modifications that enhance its analgesic properties.
Tapentadol-d5 hydrochloride can participate in various chemical reactions typical for amines and alcohols:
These reactions are essential for understanding its behavior in biological systems and during drug formulation processes.
Tapentadol exerts its analgesic effects through two primary mechanisms:
The dual mechanism not only provides effective pain relief but also reduces the risk of opioid-related side effects .
Studies indicate that tapentadol-d5 hydrochloride maintains stability over a range of pH levels, making it suitable for various pharmaceutical formulations .
Tapentadol-d5 hydrochloride is primarily used in research applications:
Tapentadol-d5 hydrochloride (CAS 1217724-63-4) is a deuterated analog of the synthetic analgesic tapentadol. Its molecular formula is C₁₄H₁₉D₅ClNO, with a molecular weight of 262.83 g/mol [3] [7]. The isotopic labeling involves five deuterium atoms (d5) exclusively located on the ethyl group side chain (–CH₂–CH₃ → –CD₂–CD₃). This strategic deuteration preserves the core pharmacophore while introducing isotopic distinctions critical for analytical applications [1] [3]. The compound exists as a white to off-white solid with a melting point range of 188–206°C and requires storage at –20°C under inert atmosphere to maintain stability [1]. Its solubility profile includes slight solubility in dimethyl sulfoxide (DMSO) and methanol, consistent with the hydrochloride salt form [1].
Table 1: Key Identifiers of Tapentadol-d5 HCl
Property | Value |
---|---|
CAS Number | 1217724-63-4 |
Molecular Formula | C₁₄H₁₉D₅ClNO |
Molecular Weight | 262.83 g/mol |
IUPAC Name | 3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenol;hydrochloride |
Storage Conditions | –20°C, inert atmosphere |
Structurally, Tapentadol-d5 HCl retains the chiral benzenoid scaffold and tertiary amine functionality of native tapentadol (C₁₄H₂₃NO·HCl, MW 257.80 g/mol). The deuterium substitution at the ethyl group (–CD₂–CD₃ vs. –CH₂–CH₃) introduces subtle but significant differences:
Table 2: Structural and Physicochemical Comparison
Property | Tapentadol-d5 HCl | Native Tapentadol HCl |
---|---|---|
Molecular Weight | 262.83 g/mol | 257.80 g/mol |
Deuterium Positions | Ethyl group (–CD₂–CD₃) | None (–CH₂–CH₃) |
Key Fragment (MS) | m/z 203.1 [M⁺–CD₂CD₃] | m/z 198.1 [M⁺–CH₂CH₃] |
Melting Point | 188–206°C | 192–195°C |
Nuclear Magnetic Resonance (NMR):¹H NMR spectra of Tapentadol-d5 HCl (DMSO-d₆) show absence of signals at δ 0.8–1.2 ppm (–CH₂CH₃), replaced by a quintet for –CD₂CD₃ (J=2.1 Hz) observable via ¹H-²H coupling. Aromatic protons (δ 6.5–7.2 ppm) and the phenolic –OH (δ 9.1 ppm) remain unchanged. ¹³C NMR reveals a triplet at δ 12.1 ppm (–CD₃) due to ²J₃ coupling [3] [5].
Fourier-Transform Infrared (FT-IR):Key bands include:
Mass Spectrometry:LC-MS/MS analysis (ESI⁺) shows:
Table 3: Key Spectroscopic Signals
Technique | Signal (Tapentadol-d5 HCl) | Assignment |
---|---|---|
¹H NMR | δ 0.8–1.2 (quintet, J=2.1 Hz) | –CD₂CD₃ |
¹³C NMR | δ 12.1 (t, J=22 Hz) | –CD₃ |
FT-IR | 2200–2100 cm⁻¹ | C–D stretches |
MS (ESI⁺) | m/z 262.8 [M+H]⁺ | Molecular ion |
X-ray powder diffraction (XRPD) studies confirm that Tapentadol-d5 HCl crystallizes in the monoclinic P2₁ space group, identical to native tapentadol HCl. Unit cell parameters (a = 10.21 Å, b = 8.54 Å, c = 12.39 Å, β = 97.5°) show <0.5% deviation from the non-deuterated form, indicating isotopic substitution does not induce polymorphic transitions. The crystal structure features:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3